N-ethyl-1-[(4-methoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid
Overview
Description
N-ethyl-1-[(4-methoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a piperidine ring substituted with an ethyl group, a methoxyphenyl group, and a carboxamide group, along with an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-[(4-methoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the substituents, and the final coupling with oxalic acid. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-[(4-methoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings .
Scientific Research Applications
N-ethyl-1-[(4-methoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-1-[(4-methoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-1-[(4-methoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide include:
- N-ethyl-1-(4-methoxyphenyl)-2-propanamine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets N-ethyl-1-[(4-methoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide apart from similar compounds is its unique combination of functional groups and structural features,
Properties
IUPAC Name |
N-ethyl-1-[(4-methoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-5-22(14-16(2)3)20(23)18-10-12-21(13-11-18)15-17-6-8-19(24-4)9-7-17;3-1(4)2(5)6/h6-9,18H,2,5,10-15H2,1,3-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLLMSZQRBEPMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)C1CCN(CC1)CC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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